molecular formula C7H6ClNO3 B3061166 (Z)-alpha-(Methoxyimino)furan-2-acetyl chloride CAS No. 59176-08-8

(Z)-alpha-(Methoxyimino)furan-2-acetyl chloride

Cat. No.: B3061166
CAS No.: 59176-08-8
M. Wt: 187.58 g/mol
InChI Key: HCJIHHSBMCGTGF-RMKNXTFCSA-N
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Description

(Z)-alpha-(Methoxyimino)furan-2-acetyl chloride is an organic compound with the molecular formula C7H6ClNO3. It is known for its role in various chemical reactions and its applications in scientific research. The compound is characterized by the presence of a furan ring, a methoxyimino group, and an acetyl chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-alpha-(Methoxyimino)furan-2-acetyl chloride typically involves the reaction of furan-2-carbaldehyde with methoxyamine hydrochloride to form the corresponding methoxyimino derivative. This intermediate is then treated with thionyl chloride to yield the final product. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The use of automated systems and continuous monitoring helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(Z)-alpha-(Methoxyimino)furan-2-acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines and alcohols.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

    Addition Reactions: The methoxyimino group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Addition Reactions: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a catalyst.

Major Products Formed

    Substitution Reactions: Products include amides, esters, and thioesters.

    Oxidation: Products include furan-2-carboxylic acid and its derivatives.

    Addition Reactions: Products include various substituted methoxyimino derivatives.

Scientific Research Applications

(Z)-alpha-(Methoxyimino)furan-2-acetyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-alpha-(Methoxyimino)furan-2-acetyl chloride involves its reactivity towards nucleophiles and electrophiles. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The methoxyimino group can stabilize intermediates in chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylfuran: Similar in structure but lacks the methoxyimino group.

    Furan-2-carbaldehyde: Precursor in the synthesis of (Z)-alpha-(Methoxyimino)furan-2-acetyl chloride.

    Methoxyiminoacetic acid: Contains the methoxyimino group but lacks the furan ring.

Uniqueness

This compound is unique due to the combination of the furan ring, methoxyimino group, and acetyl chloride moiety. This unique structure imparts specific reactivity and makes it valuable in various chemical syntheses and research applications.

Properties

CAS No.

59176-08-8

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl chloride

InChI

InChI=1S/C7H6ClNO3/c1-11-9-6(7(8)10)5-3-2-4-12-5/h2-4H,1H3/b9-6+

InChI Key

HCJIHHSBMCGTGF-RMKNXTFCSA-N

SMILES

CON=C(C1=CC=CO1)C(=O)Cl

Isomeric SMILES

CO/N=C(\C1=CC=CO1)/C(=O)Cl

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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